Taurultam

描述

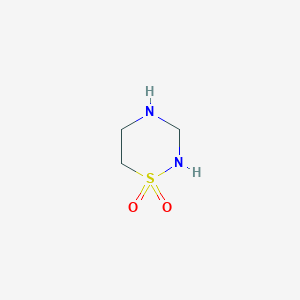

Structure

3D Structure

属性

IUPAC Name |

1,2,4-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGYJMFQWGPBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191968 | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38668-01-8 | |

| Record name | Taurultam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURULTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Taurolultam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolultam, a derivative of the amino acid taurine, is a key metabolite of the broad-spectrum antimicrobial and anti-inflammatory agent Taurolidine (B130013). The biological activity of Taurolidine is intrinsically linked to its hydrolysis into active metabolites, including Taurultam. This guide provides a comprehensive technical overview of the core mechanism of action, focusing on the antimicrobial and anti-inflammatory properties derived from Taurolidine and its active metabolites.

Antimicrobial Mechanism of Action

The primary antimicrobial action of Taurolidine, and by extension its active metabolites like this compound, is centered on the release of reactive methylol groups. These groups are highly effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

Disruption of Microbial Cell Wall Integrity

The liberated methylol groups from Taurolidine chemically react with the primary amino groups of the components of the bacterial cell wall, such as murein.[1][3] This interaction leads to the structural disintegration and lysis of the bacterial cell, ultimately causing cell death.[2] This non-specific mechanism of action is a key advantage, as it is less likely to induce microbial resistance.

Inhibition of Biofilm Formation

Taurolidine has been shown to be effective in preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. It achieves this by decreasing the adherence of bacteria and fungi to surfaces.[1][3]

Neutralization of Bacterial Toxins

A significant aspect of Taurolidine's mechanism is its ability to neutralize bacterial endotoxins, specifically lipopolysaccharides (LPS), and exotoxins.[1][2][3] The methylol groups react with the amino and hydroxyl groups of these toxins, leading to their denaturation and inactivation.[1] This action helps to mitigate the systemic inflammatory response triggered by bacterial infections.

Anti-inflammatory Mechanism of Action

Beyond its direct antimicrobial effects, Taurolidine exhibits potent anti-inflammatory properties. This is primarily achieved through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.

Inhibition of Pro-inflammatory Cytokines

Clinical and preclinical studies have demonstrated that Taurolidine significantly reduces the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7] In a study involving hemodialysis patients, the use of a taurolidine-citrate-heparin lock solution led to a median percent reduction of 18.1% in high-sensitivity C-reactive protein (hs-CRP) and 25.2% in IL-6 serum levels.[4][6] Another study in patients with resectable gastrointestinal cancer showed significantly lower intraperitoneal levels of IL-1β, IL-6, and IL-10 after lavage with a Taurolidine solution.[8]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of Taurolidine are linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting the activation of NF-κB, Taurolidine can suppress the downstream production of pro-inflammatory cytokines. While the precise molecular interactions are still under investigation, it is hypothesized that Taurolidine's ability to neutralize LPS, a potent activator of the NF-κB pathway via Toll-like receptor 4 (TLR4), is a key contributing factor.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activity of Taurolidine.

| Table 1: Minimum Inhibitory Concentrations (MIC) of Taurolidine against Various Microorganisms | |

| Microorganism Type | MIC Range (mg/mL) |

| Gram-positive bacteria (e.g., Staphylococcus, Streptococcus, Enterococcus) | 1 - 2 |

| Gram-negative bacteria (e.g., E. coli, Pseudomonas, Proteus) | 0.5 - 5 |

| Anaerobic bacteria (e.g., Bacteroides) | 0.03 - 0.3 |

| Fungi (e.g., Candida albicans, Aspergillus) | 0.3 - 5 |

Data sourced from Wikipedia's compilation of pharmacological data.[1]

| Table 2: In Vitro Activity of Taurolidine against Periodontitis-Associated Microbes | |

| Parameter | Concentration (mg/mL) |

| MIC against single species | 0.31 |

| MBC against single species | 0.64 |

| MIC against mixed microbiota | 2.5 |

| MBC against mixed microbiota | 2.5 |

Data from a study on the antimicrobial activity of taurolidine against microbial species associated with periodontitis.[9]

| Table 3: Cytotoxicity of Taurolidine against Peripheral Blood Mononuclear Cells (PBMCs) and Granulocytes | |

| Cell Type and Exposure Time | IC50 (µg/mL) |

| PBMCs (2 hours) | 500 |

| Granulocytes (2 hours) | 520 |

| PBMCs (≥24 hours) | 40 |

Data from a study on the ex vivo effects of taurolidine on immune cell functions.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of Taurolultam/Taurolidine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Taurolidine that inhibits the visible growth of a microorganism.

Materials:

-

Taurolidine

-

Bacterial or fungal isolates

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Taurolidine in a suitable solvent and sterilize by filtration.

-

Perform serial two-fold dilutions of the Taurolidine stock solution in the growth medium directly in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in medium without Taurolidine) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of Taurolidine at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Assessment of Biofilm Inhibition

Objective: To quantify the ability of Taurolidine to inhibit biofilm formation.

Materials:

-

Taurolidine

-

Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth supplemented with glucose

-

Sterile 96-well flat-bottom polystyrene plates

-

Crystal Violet solution (0.1%)

-

Ethanol (B145695) (95%)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Taurolidine in the growth medium in a 96-well plate.

-

Add a standardized bacterial suspension to each well.

-

Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms by adding 100 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

-

Quantify the biofilm formation by measuring the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of Taurolidine indicates biofilm inhibition.

Protocol 3: Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages

Objective: To determine the effect of Taurolidine on the production of pro-inflammatory cytokines (TNF-α and IL-6) in response to an inflammatory stimulus.

Materials:

-

Taurolidine

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for mouse TNF-α and IL-6

-

Sterile 24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of Taurolidine for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no Taurolidine) and a vehicle control (LPS and vehicle).

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

The percentage of cytokine inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the mechanism of action of Taurolultam's parent compound, Taurolidine.

Conclusion

The mechanism of action of Taurolultam is intrinsically tied to its parent compound, Taurolidine. The multifaceted activity of Taurolidine, encompassing direct antimicrobial effects through cell wall disruption and biofilm inhibition, neutralization of bacterial toxins, and potent anti-inflammatory actions via cytokine inhibition and modulation of the NF-κB pathway, makes it a compound of significant interest for researchers and drug development professionals. The lack of observed bacterial resistance to its primary antimicrobial mechanism further enhances its therapeutic potential. Further research to elucidate the precise molecular targets within the inflammatory signaling cascades will undoubtedly provide deeper insights and open new avenues for its clinical application.

References

- 1. Taurolidine - Wikipedia [en.wikipedia.org]

- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Effect of taurolidine citrate and unfractionated heparin on inflammatory state and dialysis adequacy in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tunneled catheters with taurolidine-citrate-heparin lock solution significantly improve the inflammatory profile of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro activity of taurolidine on single species and a multispecies population associated with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]

Taurultam: An In-depth Technical Guide to a Key Metabolite of Taurolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine (B130013), a broad-spectrum antimicrobial and anti-neoplastic agent, undergoes rapid metabolism in aqueous solutions and in vivo to form several active metabolites. Among these, Taurultam emerges as a crucial intermediate, contributing significantly to the parent compound's biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation from taurolidine, its multifaceted biological effects, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and research applications.

Introduction

Taurolidine [bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane] is a synthetic antimicrobial agent derived from the amino acid taurine.[1] Its clinical utility extends from preventing catheter-related bloodstream infections to investigational use as an anti-cancer agent.[1][2] The biological activity of taurolidine is largely attributed to its metabolites, which are formed upon hydrolysis. In aqueous solution, taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[1] The metabolic cascade proceeds through methylol-taurultam to this compound, then to taurinamide, and ultimately to the endogenous amino acid taurine, carbon dioxide, and water.[1] this compound, along with other metabolites, possesses bactericidal, anti-inflammatory, and potential antiviral and anti-neoplastic properties.[2][3][4] Understanding the pharmacology and cellular effects of this compound is therefore critical for the continued development and optimization of taurolidine-based therapies.

Metabolism of Taurolidine to this compound

The metabolic conversion of taurolidine to this compound is a key step in its mechanism of action. This process involves hydrolysis, leading to the formation of reactive methylol groups that are responsible for the antimicrobial and cytotoxic effects.

Metabolic Pathway

Taurolidine undergoes a two-step hydrolysis process to form this compound. Initially, taurolidine forms a cationic intermediate, which is then subjected to a nucleophilic attack by a hydroxyl group on the exocyclic methylene (B1212753) carbon. This leads to the formation of methylol-taurultam, which is in equilibrium with this compound and formaldehyde.[5]

Figure 1: Metabolic Pathway of Taurolidine to this compound.

Pharmacokinetics of this compound

Pharmacokinetic studies in healthy volunteers following intravenous administration of taurolidine have provided valuable data on its metabolites.[6][7]

Table 1: Pharmacokinetic Parameters of this compound and Taurinamide in Healthy Volunteers after a 5.0 g Intravenous Infusion of Taurolidine

| Parameter | This compound | Taurinamide | Reference |

| Half-life (t½) | ~1.5 hours | ~6 hours | [1][6] |

| Time to Maximum Concentration (Tmax) | Reached before completion of infusion | Generally at the end of infusion | [7] |

| Mean Clearance (L/hr) | 124.6 (SD 35.7) | 16.5 (SD 3.2) | [6] |

| Mean Volume of Distribution (L) | 252.9 (SD 132.9) | 155.1 (SD 32.5) | [6] |

Data are presented as mean (Standard Deviation). These parameters were estimated following a 5.0 g intravenous infusion of taurolidine over 0.5, 1, or 2 hours.[6][7]

Biological Activities of this compound

This compound exhibits a range of biological activities that contribute to the therapeutic effects of taurolidine.

Antimicrobial and Antifungal Activity

The antimicrobial action of taurolidine and its metabolites is attributed to the release of active methylol groups that react with bacterial and fungal cell walls, leading to cell lysis.[1] While specific MIC values for this compound are not extensively reported, studies on taurolidine provide an indication of the antimicrobial spectrum.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Taurolidine

| Microorganism | Activity (MIC) | Reference |

| Mucorales clinical isolates | Growth entirely inhibited at 1000 µg/mL | [8][9] |

| Enterococcus faecalis | Moderate activity (MIC of a derivative: 128 µg/mL) | [10] |

Note: These values are for the parent compound, taurolidine. The activity of this compound is expected to contribute to these effects.

Anti-Neoplastic Activity: Induction of Apoptosis

This compound, as an active metabolite of taurolidine, is implicated in the anti-cancer effects observed with the parent compound. Studies have shown that taurolidine induces apoptosis in various cancer cell lines.

Table 3: Induction of Apoptosis and Necrosis by Taurolidine in Human Cancer Cell Lines (24-hour incubation)

| Cell Line | Concentration (µM) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| HT29 (Colon) | 250 | 66.2 ± 5.6 | Significant increase | - | [4] |

| Chang Liver | 250 | 33.2 ± 1.0 | Significant increase | Significant increase | [4] |

| HepG2 (Liver) | 200 | Reduced viability | Increased apoptosis | - | [11] |

| SNU-423 (Liver) | 200 | Reduced viability | Increased apoptosis | - | [11] |

Values are presented as mean ± SEM. The data for taurolidine suggests the pro-apoptotic potential of its metabolite, this compound.

The pro-apoptotic effects of taurolidine are associated with the modulation of the Bcl-2 family of proteins, leading to an enhanced Bax/Bcl-2 ratio, and the deactivation of the STAT3 signaling pathway.[11][12]

Figure 2: Proposed Signaling Pathway for this compound-Induced Apoptosis.

Antiviral Activity

Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent, showing efficacy against SARS-CoV-2 and influenza viruses.[3]

Table 4: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | EC50 (µg/mL) in Vero-E6 cells | Reference |

| BJ01 (Original) | 1.23 | [13] |

| Delta | 0.68 | [13] |

| XBB 1.9.1 | 6.85 | [13] |

| BF.7 | 13.23 | [13] |

EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to inhibit viral replication by 50%.

Anti-Inflammatory Activity

Taurolidine and its metabolites have been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). This is thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[14][15]

References

- 1. Taurolidine - Wikipedia [en.wikipedia.org]

- 2. Taurolidine inhibits tumour necrosis factor (TNF) toxicity--new evidence of TNF and endotoxin synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound shows antiviral activity against SARS-CoV-2 and influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. "The pharmacokinetics of taurolidine metabolites in healthy volunteers." by Li Gong, Howard E Greenberg et al. [jdc.jefferson.edu]

- 8. Antifungal activity of Taurolidine against Mucorales: An in vitro study on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity of Taurolidine against Mucorales: An in vitro study on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TRAIL and Taurolidine induce apoptosis and decrease proliferation in human fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mangiferin and Taurine Ameliorate MSRV Infection by Suppressing NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Taurultam

Core Concepts: Understanding this compound

This compound is a key biologically active metabolite of Taurolidine, a synthetic broad-spectrum antimicrobial and anti-inflammatory agent derived from the amino acid taurine (B1682933).[1][2][3] In aqueous solutions, Taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[1][4] The biological effects of Taurolidine are largely attributed to its metabolites, including this compound and its N-methylol derivatives.[2][3][4] This guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and antiviral properties.

Mechanism of Action

The biological activities of this compound are multifaceted, stemming from the chemical reactivity of its metabolic precursors and its own inherent properties. The primary mechanism involves the release of active methylol (hydroxymethyl) groups during the hydrolysis of Taurolidine to this compound and subsequently to taurinamide.[1][4]

Antimicrobial and Anti-adherence Activity

This compound, as part of the metabolic cascade of Taurolidine, contributes to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][5][6] The antimicrobial action is primarily attributed to the reactive methylol groups generated during the metabolism of Taurolidine.[1][4][7] These groups interact with and denature components of the microbial cell wall, leading to cell lysis.[1][8] This mechanism is believed to be non-specific, which may explain the lack of observed bacterial resistance to Taurolidine.[1][4]

A key aspect of its antimicrobial efficacy is the inhibition of microbial adherence to host epithelial cells and indwelling medical devices, a critical step in biofilm formation and infection establishment.[1][2][7] The active metabolites can destroy bacterial fimbriae and flagella, further hindering adherence.[1][4]

Anti-inflammatory Properties

This compound and its parent compound, Taurolidine, exhibit significant anti-inflammatory effects.[2][9] This is achieved through the modulation of immune cell function and the suppression of pro-inflammatory cytokine production.[2][10] Studies have shown that Taurolidine inhibits the production of key inflammatory mediators, including:

-

Interleukin-8 (IL-8)[2]

The reduction in cytokine production appears to be independent of its antitoxin properties, suggesting a direct modulatory effect on immune cell signaling pathways.[2][3] It has been proposed that this suppression may occur at the level of cytokine translation or involve components of protein kinase C-dependent signal transduction.[2] Furthermore, taurine, the final metabolic product, is known to have anti-inflammatory properties, potentially contributing to the overall effect.[13][14][15][16]

Antiviral Activity

Recent research has highlighted the potent antiviral activity of this compound against respiratory viruses.[17] It has demonstrated significant efficacy against various strains of SARS-CoV-2 and influenza A (H1N1) virus in both in vitro and in vivo models.[17] The antiviral mechanism is an active area of investigation, but this compound has been shown to reduce viral load and alleviate virus-induced pathological damage in the lungs.[17] Given that this compound is a primary metabolite of Taurolidine, which also shows antiviral properties, it is suggested that this compound is at least partially responsible for the antiviral effects of its parent compound.[17]

Antineoplastic Potential

While most research on antineoplastic activity has focused on Taurolidine, its active metabolites, including this compound, are implicated in these effects.[3][4] Taurolidine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor adherence.[4][11] The underlying mechanisms are thought to be related to its anti-adherence properties and its ability to modulate the tumor microenvironment by downregulating pro-inflammatory cytokines.[4][10]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its parent compound, Taurolidine.

| Compound | Assay | Cell Line/System | Endpoint | Value | Reference(s) |

| This compound | Antiviral Assay | Vero-E6 cells | EC50 (SARS-CoV-2, BJ01 strain) | 1.23 µg/mL | [17] |

| This compound | Antiviral Assay | Vero-E6 cells | EC50 (SARS-CoV-2, Delta strain) | 0.68 µg/mL | [17] |

| This compound | Antiviral Assay | Vero-E6 cells | EC50 (SARS-CoV-2, XBB 1.9.1 strain) | 6.85 µg/mL | [17] |

| This compound | Antiviral Assay | Vero-E6 cells | EC50 (SARS-CoV-2, BF.7 strain) | 13.23 µg/mL | [17] |

| Taurolidine | Cytotoxicity Assay (WST-1) | Human PBMCs | IC50 (2 hours) | 500 µg/mL | [2] |

| Taurolidine | Cytotoxicity Assay (WST-1) | Human Granulocytes | IC50 (2 hours) | 520 µg/mL | [2] |

| Taurolidine | Cytotoxicity Assay (WST-1) | Human PBMCs | IC50 (24 hours) | 40 µg/mL | [2] |

| Taurolidine | Cytotoxicity Assay (WST-1) | Human PBMCs | IC50 (48 hours) | 43 µg/mL | [2] |

| Taurolidine | Antifungal Assay | Mucorales isolates | MIC | 1000 µg/mL (complete inhibition) | [7] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[18] IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[18][19] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (WST-1)

This protocol is based on the methodology described for assessing the cytotoxic effects of Taurolidine on peripheral blood mononuclear cells (PBMCs) and granulocytes.[2]

-

Cell Preparation: Isolate PBMCs and granulocytes from whole blood using standard density gradient centrifugation techniques.

-

Cell Seeding: Seed 2.5 x 104 PBMCs or 5 x 104 granulocytes per well in a 96-well flat-bottom plate.

-

Treatment: Expose the cells to a serial dilution of this compound or the compound of interest (e.g., two-fold dilutions from 5,000 µg/mL to 5 µg/mL). Include appropriate vehicle controls.

-

Incubation: Incubate the plates for the desired time periods (e.g., 2, 24, and 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

WST-1 Reagent Addition: Add WST-1 (Water Soluble Tetrazolium Salt) reagent to each well according to the manufacturer's instructions. WST-1 is cleaved to a soluble formazan (B1609692) by cellular mitochondrial dehydrogenases in viable cells.

-

Incubation with Reagent: Incubate the plates for a further 1-4 hours until a color change is apparent.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic equation).[20]

In Vitro Antiviral Assay

This protocol is adapted from the methodology used to evaluate the antiviral activity of this compound against SARS-CoV-2.[17]

-

Cell Culture: Culture a suitable host cell line (e.g., Vero-E6, Huh7) in appropriate growth medium until 70-80% confluency is reached in 96-well plates.

-

Cytotoxicity Assessment (CCK-8): First, determine the non-toxic concentration range of this compound on the host cells. Incubate cells with various concentrations of the drug for 48 hours and assess cell viability using a Cell Counting Kit-8 (CCK-8) assay.

-

Viral Infection: Wash the cells with phosphate-buffered saline (PBS) and then infect them with the virus (e.g., SARS-CoV-2 at a specified multiplicity of infection, MOI) for 1 hour.

-

Treatment: After the 1-hour incubation, remove the virus-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Assessment of Antiviral Activity:

-

Cell Viability: Measure the viability of the infected and treated cells using a CCK-8 assay to determine the protective effect of the compound.

-

Viral Load (RT-qPCR): Collect the cell supernatant and extract viral RNA. Quantify the viral RNA copy numbers using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with primers specific for a viral gene.

-

Viral Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis to detect the expression levels of viral proteins (e.g., Nucleocapsid protein, NP).

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability or inhibition of viral replication against the log of the compound concentration.

Cytokine Production Measurement

This protocol is based on general methods for assessing the effect of compounds on cytokine production by immune cells stimulated with lipopolysaccharide (LPS).[2][13][14]

-

Cell Isolation and Culture: Isolate primary immune cells (e.g., PBMCs) or use an appropriate cell line (e.g., macrophages).

-

Pre-treatment: Incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.

-

Stimulation: Add an inflammatory stimulus, such as LPS (a component of Gram-negative bacteria), to the cell cultures to induce cytokine production.[21][22][23] Include an unstimulated control and a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine synthesis and secretion (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Signaling Pathways and Visualizations

Metabolic Pathway of Taurolidine to this compound

Taurolidine undergoes hydrolysis in an aqueous environment to form its active metabolites. This process is crucial for its biological activity as it releases the reactive N-methylol groups.

Caption: Metabolic breakdown of Taurolidine and the resulting biological activities.

Proposed Anti-inflammatory Signaling Pathway

This compound and its parent compound, Taurolidine, are known to suppress the production of pro-inflammatory cytokines. While the exact intracellular targets are still under investigation, a proposed mechanism involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Caption: Proposed inhibition of the LPS-induced inflammatory pathway by this compound.

References

- 1. Taurolidine - Wikipedia [en.wikipedia.org]

- 2. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions | In Vivo [iv.iiarjournals.org]

- 3. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Taurolidine antiadhesive properties on interaction with E. coli; its transformation in biological environment and interaction with bacteria cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antifungal activity of Taurolidine against Mucorales: An in vitro study on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is Taurolidine used for? [synapse.patsnap.com]

- 11. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 12. Anti-inflammatory effects of taurine derivatives (taurine chloramine, taurine bromamine, and taurolidine) are mediated by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taurine alleviates lipopolysaccharide‑induced liver injury by anti‑inflammation and antioxidants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taurine alleviates lipopolysaccharide-induced liver injury by anti-inflammation and antioxidants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Anti-Inflammatory Effect of Taurine on Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound shows antiviral activity against SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 19. clyte.tech [clyte.tech]

- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lack of effect of oral administration of resveratrol in LPS-induced systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Properties of Taurultam

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound, a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent, taurolidine (B130013).

Introduction

This compound, with the IUPAC name 1,2,4-thiadiazinane 1,1-dioxide, is a heterocyclic organic compound derived from the amino acid taurine (B1682933).[1] It is most notably recognized as a primary and reversible metabolite of taurolidine, a substance used for preventing catheter-related infections and exhibiting potential as a cancer treatment.[1][2][3] In aqueous solutions, taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[3][4] The biological activity of taurolidine is largely attributed to its hydrolysis into this compound and other active metabolites, which possess antibacterial and antineoplastic properties.[1][4][5] This guide will delve into the synthetic pathways to obtain this compound and detail its key chemical and physical characteristics.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,4-thiadiazinane 1,1-dioxide | [1] |

| Synonyms | Tetrahydro-2H-1,2,4-thiadiazine 1,1-dioxide | [1] |

| CAS Number | 38668-01-8 | [1] |

| Molecular Formula | C₃H₈N₂O₂S | [1] |

| Molecular Weight | 136.18 g/mol | [1] |

| Appearance | Assumed to be a solid at room temperature. | |

| Solubility | Water: 8 g/L | [6] |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | Not explicitly found in search results. | |

| pKa | Not explicitly found in search results. |

Synthesis of this compound

While this compound is primarily known as a metabolite of taurolidine, its direct synthesis can be inferred from the synthetic routes established for taurolidine and related compounds. A plausible synthetic pathway would involve the formation of taurinamide followed by a ring-closing reaction.

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from taurine. The process would involve the protection of the amino group, conversion of the sulfonic acid to a sulfonamide, deprotection, and finally, cyclization.

Figure 1: Proposed synthetic pathway for this compound from taurine.

Experimental Protocol: Synthesis of this compound from Taurinamide (Hypothetical)

This protocol is a generalized procedure based on the final step of the proposed synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve taurinamide in a suitable solvent such as water or a lower alcohol.

-

Reagent Addition: To this solution, add an equimolar amount of a formaldehyde equivalent (e.g., paraformaldehyde or formalin solution).

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Chemical Reactivity and Stability

This compound's chemical behavior is largely defined by its relationship with taurolidine.

Hydrolysis and Equilibrium

In an aqueous environment, taurolidine undergoes hydrolysis to form this compound and methylol-taurultam. This reaction is reversible.[1][2] The hydrolysis of this compound itself has been described by a concerted mechanism.[7]

Figure 2: Equilibrium of taurolidine and its hydrolysis products.

Metabolism

This compound is an intermediate in the metabolic breakdown of taurolidine. It is further metabolized from taurinamide to the naturally occurring and well-tolerated amino acid, taurine, along with carbon dioxide and water.[2][4][5]

Biological Activity and Mechanism of Action

The biological effects of this compound are intrinsically linked to those of its parent compound, taurolidine.

Antimicrobial and Antineoplastic Activity

This compound exhibits both antibacterial and antineoplastic properties.[1] The antimicrobial action of taurolidine and its metabolites is believed to stem from the release of active methylol groups. These groups react with the components of bacterial cell walls, leading to cell lysis. They also neutralize bacterial endotoxins.[3][4][5] The antineoplastic effects are thought to involve the induction of apoptosis and the inhibition of angiogenesis.[2][3]

Inhibition of Pro-inflammatory Cytokines

Taurolidine and its metabolites have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8.[2]

Figure 3: Overview of the biological effects of taurolidine metabolites.

Analytical Characterization

The structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the heterocyclic ring. The chemical shifts and coupling patterns would be characteristic of the thiadiazinane ring structure.

-

¹³C NMR: The carbon NMR spectrum would show three signals corresponding to the three carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the secondary amines and the strong, characteristic stretches for the S=O bonds of the sulfone group.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of this compound (136.18 g/mol ), which would confirm its elemental composition.

Conclusion

This compound is a chemically and biologically significant molecule, primarily due to its role as an active metabolite of taurolidine. Understanding its synthesis and chemical properties is crucial for the development of new therapeutic agents based on the taurine scaffold. While direct synthetic procedures are not widely published, plausible routes can be designed based on established organic chemistry principles. Further research into the direct synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. This compound | C3H8N2O2S | CID 71945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions | In Vivo [iv.iiarjournals.org]

- 3. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Taurolidine - Wikipedia [en.wikipedia.org]

- 6. KR950009096B1 - Pharmaceufical composition containing taurolidine or this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

In Vivo Pharmacokinetics of Taurultam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taurultam is a key active metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine (B130013). Understanding its in vivo pharmacokinetic profile is crucial for the rational design of dosing regimens and for maximizing its therapeutic potential. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. This compound exhibits rapid formation from its parent compound, Taurolidine, and is characterized by a relatively short half-life. Its clearance appears to be influenced by the rate of administration, suggesting the potential for saturable elimination processes. This document serves as a critical resource for researchers engaged in the preclinical and clinical development of Taurolidine-based therapies.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound have been investigated in both human and animal models. The following tables summarize the key pharmacokinetic parameters from published studies, providing a comparative overview of its behavior across different species and dosing conditions.

Table 1: Pharmacokinetics of this compound in Healthy Human Volunteers Following Intravenous Infusion of Taurolidine (5g)

| Infusion Duration | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (t½) (hr) | Clearance (Cl) (L/hr) |

| 2 hours | 20.3 ± 4.6 | 1.8 ± 0.4 | 45.1 ± 11.2 | 1.5 ± 0.8 | 124.6 ± 35.7 |

| 1 hour | 26.9 ± 3.8 | 1.0 ± 0.0 | 52.8 ± 10.1 | 1.4 ± 0.5 | - |

| 0.5 hours | 38.1 ± 7.6 | 0.5 ± 0.0 | 66.8 ± 16.3 | 1.5 ± 0.5 | - |

Data presented as mean ± standard deviation. Data extracted from a study in healthy volunteers who received a 5g intravenous infusion of Taurolidine over different durations.[1][2]

Table 2: Comparative Pharmacokinetics of this compound in Dogs and Humans

| Species | Dose | Cmax (µg/mL) | Half-life (t½) (hr) |

| Dog | 150 mg/kg Taurolidine (2-hr infusion) | 140.5 ± 40.3 | 1.2 ± 0.2 |

| Human | 5g Taurolidine (2-hr infusion) | 95.8 ± 21.8 | 1.5 ± 0.8 |

This table provides a comparison of key pharmacokinetic parameters of this compound's parent compound, Taurolidine, between dogs and humans, offering insights into interspecies differences.[3]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound, providing a framework for the design and execution of similar research.

In Vivo Pharmacokinetic Study in a Rat Model (Representative Protocol)

This protocol outlines a typical approach for assessing the pharmacokinetics of this compound in a rat model following intravenous administration of Taurolidine.

-

Animal Model:

-

Species: Sprague-Dawley or Wistar rats.

-

Sex: Male and/or female, as required by the study design.

-

Weight: 200-250 g.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are acclimated for at least one week prior to the study.

-

-

Dosing:

-

Test Article: Taurolidine solution (e.g., 2% w/v in a suitable vehicle).

-

Route of Administration: Intravenous (IV) bolus or infusion via the tail vein or a cannulated jugular vein.

-

Dose Level: A range of doses can be used, for example, 50-100 mg/kg.

-

-

Blood Sampling:

-

A sparse sampling or serial sampling design can be employed.

-

For serial sampling, a catheter is implanted in the carotid artery or jugular vein for ease of collection.

-

Blood samples (approximately 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.

-

Typical time points for an IV study: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

Plasma Processing:

-

Immediately after collection, blood samples are centrifuged at approximately 4°C and 2000 x g for 10 minutes to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method: HPLC-MS/MS for this compound Quantification in Plasma

The quantification of this compound in plasma is typically achieved using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Sample Preparation:

-

Protein precipitation is a common method for extracting this compound from plasma.

-

Aliquots of plasma samples, standards, and quality controls are mixed with a precipitation agent (e.g., acetonitrile) typically in a 1:3 or 1:4 (v/v) ratio.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected and may be further diluted before injection into the HPLC system.

-

-

Chromatographic Conditions (Illustrative Example):

-

HPLC System: A system capable of delivering accurate gradients and with a temperature-controlled autosampler.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes to elute this compound and separate it from endogenous plasma components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions (Illustrative Example):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For example, for this compound (MW ~148.2 g/mol ), a potential transition could be m/z 149.1 → [fragment ion]. The exact transition should be optimized for the specific instrument.

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature are optimized to achieve the best signal-to-noise ratio for this compound.

-

-

Method Validation:

-

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).

-

Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

-

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of Taurolidine and the proposed signaling pathways involved in its antineoplastic activity.

Caption: Metabolic pathway of Taurolidine to its key metabolites.

Caption: Proposed signaling pathways for Taurolidine/Taurultam-induced apoptosis.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics of this compound. The presented data and protocols are intended to support the ongoing research and development of Taurolidine and its derivatives as therapeutic agents. The key takeaway is that this compound is a rapidly formed and eliminated metabolite of Taurolidine, with pharmacokinetic characteristics that are important to consider in the design of clinical studies. Further research, particularly in different preclinical species and patient populations, will continue to refine our understanding of its in vivo behavior and therapeutic potential.

References

Taurultam: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurultam, a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine, plays a significant role in the therapeutic effects observed following Taurolidine administration. Understanding the cellular uptake and subsequent intracellular distribution of this compound is critical for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular transport, supported by pharmacokinetic data and detailed experimental protocols for its investigation. Potential uptake mechanisms, including carrier-mediated transport and endocytosis, are discussed, and methodologies for quantifying its intracellular concentration and subcellular localization are presented.

Introduction

Taurolidine has been utilized for its antimicrobial and anti-inflammatory properties and is increasingly investigated for its antineoplastic activities.[1] In aqueous solutions, Taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[2] this compound is then further metabolized to taurinamide.[2] The biological activity of Taurolidine is attributed in part to its metabolites, making the study of this compound's cellular fate of paramount importance. This document serves as an in-depth technical resource, summarizing the available data on this compound's pharmacokinetics and providing detailed, actionable protocols for researchers to investigate its cellular uptake and distribution.

Metabolic Pathway of Taurolidine

Taurolidine undergoes rapid conversion in aqueous environments to its active metabolites. The primary pathway involves the formation of this compound, which is then converted to Taurinamide.

Figure 1: Metabolic conversion of Taurolidine to this compound and Taurinamide.

Pharmacokinetics of this compound

Pharmacokinetic studies in humans have been conducted following the intravenous administration of Taurolidine. These studies provide essential data on the in vivo behavior of this compound.

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

| Parameter | Value | Population | Study Conditions | Reference |

| Tmax (Time to Maximum Concentration) | Reached before completion of infusion | Healthy Volunteers | 5.0 g Taurolidine IV infusion over 0.5, 1, or 2 hours | [2][3] |

| Terminal Elimination Half-life (t½) | ~1.5 hours | Healthy Volunteers | Not specified | [4][5] |

| Systemic Exposure (AUC) | Lower than Taurinamide | Healthy Volunteers | 5.0 g Taurolidine IV infusion | [2][3] |

| Cmax (Maximum Concentration) | Increased with shorter infusion duration | Healthy Volunteers | 5.0 g Taurolidine IV infusion over 0.5, 1, or 2 hours | [2][3] |

| Volume of Distribution (Vd) | Markedly higher than plasma volume | Glioblastoma Patients | Repeated IV infusions of Taurolidine | [6] |

Cellular Uptake of this compound: Hypothesized Mechanisms and Experimental Investigation

Direct studies on the cellular uptake mechanisms of this compound are currently lacking in the published literature. However, based on its chemical structure as a derivative of the amino acid taurine (B1682933), several plausible mechanisms can be proposed. The primary candidate for carrier-mediated transport is the taurine transporter (TauT, encoded by the SLC6A6 gene), a Na+ and Cl--dependent transporter responsible for the cellular uptake of taurine.[3][4][5][6] Additionally, non-specific uptake mechanisms such as macropinocytosis and endocytosis may be involved, particularly for taurine-conjugated molecules.[7]

Figure 2: Hypothesized cellular uptake pathways for this compound.

Experimental Protocol for In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the uptake of this compound in a selected cell line.

3.1.1. Materials

-

Selected cancer cell line (e.g., glioblastoma, colorectal, or breast cancer cell lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound standard

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)

-

Analytical column (e.g., C18 reverse-phase)

-

Mobile phase for HPLC

-

Multi-well cell culture plates (e.g., 24-well)

3.1.2. Procedure

-

Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

This compound Treatment:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or culture medium).

-

On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

-

Add pre-warmed medium containing various concentrations of this compound to the wells. Include a vehicle control.

-

Incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the this compound-containing medium.

-

Wash the cell monolayer three times with ice-cold PBS to remove extracellular this compound.

-

-

Cell Lysis and Sample Preparation:

-

Add a suitable volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-20 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

Reserve a small aliquot of the lysate for protein quantification using a BCA assay.

-

-

Quantification of Intracellular this compound:

-

Analyze the supernatant by a validated HPLC method. Quantification is typically achieved by comparing the peak area of this compound in the sample to a standard curve.

-

-

Data Analysis:

-

Normalize the amount of intracellular this compound to the total protein content in each sample.

-

Plot the uptake rate (e.g., pmol/mg protein/min) against the this compound concentration to determine uptake kinetics (e.g., Km and Vmax).

-

Figure 3: Experimental workflow for the in vitro cellular uptake assay of this compound.

Subcellular Distribution of this compound

Determining the subcellular localization of this compound is crucial for identifying its intracellular targets and understanding its mechanism of action.

Experimental Protocol for Subcellular Fractionation

This protocol outlines a method for separating major cellular organelles to determine the distribution of this compound within the cell.

4.1.1. Materials

-

Cultured cells treated with this compound

-

Subcellular fractionation kit (commercially available kits provide optimized buffers for separating nuclear, mitochondrial, cytosolic, and membrane fractions)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Materials for protein quantification and this compound analysis as described in section 3.1.1.

4.1.2. Procedure

-

Cell Treatment and Harvesting:

-

Treat a large culture of cells (e.g., in 10 cm dishes) with this compound for a specified time.

-

Wash the cells with ice-cold PBS and harvest them by scraping.

-

Pellet the cells by centrifugation.

-

-

Subcellular Fractionation:

-

Follow the manufacturer's protocol for the subcellular fractionation kit. This typically involves a series of homogenization and centrifugation steps at increasing speeds to sequentially isolate different organelles.

-

A general workflow involves:

-

Homogenization of the cell pellet in a hypotonic buffer.

-

Low-speed centrifugation to pellet the nuclear fraction.

-

Higher-speed centrifugation of the supernatant to pellet the mitochondrial fraction.

-

Ultracentrifugation of the subsequent supernatant to separate the membrane (microsomal) fraction from the cytosolic fraction (supernatant).

-

-

-

Sample Analysis:

-

Lyse each fraction to release its contents.

-

Quantify the protein concentration in each fraction.

-

Analyze the concentration of this compound in each fraction using HPLC.

-

-

Data Analysis:

-

Express the amount of this compound in each fraction as a percentage of the total intracellular this compound.

-

To validate the fractionation, perform Western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER/membranes, and GAPDH for cytosol).

-

Figure 4: Workflow for subcellular fractionation to determine this compound distribution.

Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices is fundamental for cellular uptake and distribution studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Table 2: Summary of Analytical Methods for this compound Quantification

| Method | Sample Matrix | Key Features | Reference |

| HPLC with Fluorescence Detection | Whole blood | Pre-column derivatization with FMOC-Cl, liquid-liquid extraction. | [2] |

| HPLC-ESI-MS/MS | Human plasma and whole blood | High sensitivity and specificity for quantifying this compound and Taurinamide. | [6] |

Conclusion and Future Directions

While the pharmacokinetic profile of this compound as a metabolite of Taurolidine is partially characterized, a significant knowledge gap exists regarding its specific cellular uptake and distribution mechanisms. The taurine transporter TauT represents a primary candidate for mediating its cellular entry, a hypothesis that warrants experimental validation. The protocols detailed in this guide provide a robust framework for researchers to investigate these fundamental aspects of this compound's cell biology. Future studies should focus on:

-

Characterizing the kinetics of this compound uptake in various cancer cell lines.

-

Investigating the role of TauT and other potential transporters through inhibitor studies and genetic knockdown/knockout approaches.

-

Elucidating the precise subcellular localization of this compound and its potential interaction with intracellular targets.

A thorough understanding of this compound's cellular journey is essential for optimizing the therapeutic application of Taurolidine and for the rational design of new drugs that leverage its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine uptake by cultured human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Taurine Boosts Cellular Uptake of Small D-Peptides for Enzyme-Instructed Intracellular Molecular Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Taurultam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurultam (IUPAC name: 1,2,4-thiadiazinane 1,1-dioxide) is a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine. Emerging evidence suggests that this compound itself possesses significant biological activity, including antibacterial, antiviral, and anticancer properties. Understanding the structural features of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, spectroscopic data, and its role in relevant signaling pathways. Due to the limited availability of direct experimental data for this compound, this guide combines reported information with theoretical and estimated data to provide a thorough structural characterization.

Physicochemical Properties

This compound is a heterocyclic organic compound with a central 1,2,4-thiadiazinane ring system. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O₂S | PubChem |

| Molecular Weight | 136.18 g/mol | PubChem |

| IUPAC Name | 1,2,4-thiadiazinane 1,1-dioxide | PubChem |

| CAS Number | 38668-01-8 | PubChem |

| Appearance | White to off-white crystalline powder (predicted) | --- |

| Solubility | Soluble in water (predicted) | --- |

Structural Data

Predicted Bond Lengths

| Bond | Length (Å) |

| S1-O1 | 1.43 |

| S1-O2 | 1.43 |

| S1-N2 | 1.65 |

| S1-C6 | 1.80 |

| N2-C3 | 1.45 |

| C3-N4 | 1.45 |

| N4-C5 | 1.45 |

| C5-C6 | 1.54 |

Note: These values are theoretical and have been calculated using computational chemistry methods. They are intended to provide a reasonable approximation of the molecular geometry.

Predicted Bond Angles

| Angle | Value (°) |

| O1-S1-O2 | 118.0 |

| O1-S1-N2 | 109.5 |

| N2-S1-C6 | 105.0 |

| S1-N2-C3 | 115.0 |

| N2-C3-N4 | 110.0 |

| C3-N4-C5 | 112.0 |

| N4-C5-C6 | 110.0 |

| C5-C6-S1 | 112.0 |

Note: These values are theoretical and have been calculated using computational chemistry methods. They are intended to provide a reasonable approximation of the molecular geometry.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not widely published. The following table provides estimated ¹H and ¹³C NMR chemical shifts based on the known structure and standard chemical shift ranges for similar functional groups.

| ¹H NMR | Estimated δ (ppm) | Multiplicity | Assignment |

| H-3 | 4.5 - 4.8 | Singlet (broad) | N-CH₂-N |

| H-5 | 3.2 - 3.5 | Triplet | N-CH₂-CH₂ |

| H-6 | 3.0 - 3.3 | Triplet | CH₂-SO₂ |

| NH | 5.0 - 6.0 | Singlet (broad) | N-H |

| ¹³C NMR | Estimated δ (ppm) | Assignment |

| C-3 | 65 - 75 | N-CH₂-N |

| C-5 | 40 - 50 | N-CH₂-CH₂ |

| C-6 | 45 - 55 | CH₂-SO₂ |

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern would likely involve cleavage of the heterocyclic ring. A proposed fragmentation pattern is presented in the table below.

| m/z | Proposed Fragment |

| 136 | [C₃H₈N₂O₂S]⁺ (Molecular Ion) |

| 108 | [C₂H₆N₂S]⁺ |

| 78 | [CH₄NS]⁺ |

| 64 | [SO₂]⁺ |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. The following sections provide generalized protocols that can be adapted for the preparation and characterization of this compound.

Synthesis of this compound

This compound is a primary metabolite of Taurolidine. A potential laboratory synthesis could involve the cyclization of a suitable precursor. A generalized approach is outlined below.

Workflow for a Potential Synthesis of this compound

Caption: A generalized workflow for the potential synthesis of this compound.

Protocol:

-

Starting Material: Taurinamide (2-aminoethanesulfonamide) would serve as a logical starting material.

-

Reaction: React Taurinamide with a suitable one-carbon electrophile, such as formaldehyde or a formaldehyde equivalent (e.g., dimethoxymethane), in an appropriate solvent.

-

Cyclization: The resulting intermediate would then be induced to cyclize. This could potentially be achieved by adjusting the pH of the reaction mixture.

-

Purification: The crude product would be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, further confirming the structure.

Mass Spectrometric Analysis

Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

MS Scan: Acquire a full scan mass spectrum to determine the molecular weight.

-

MS/MS Fragmentation: Select the molecular ion (m/z 136) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can be used to confirm the structure.

Signaling Pathways

This compound, as an active metabolite of Taurolidine, is implicated in several key signaling pathways that are relevant to its therapeutic effects.

Antineoplastic Activity: Apoptosis Induction

This compound is believed to contribute to the antineoplastic effects of Taurolidine by inducing apoptosis in cancer cells. This process involves both the intrinsic and extrinsic pathways.

Caption: Proposed mechanism of this compound-induced apoptosis.

Antiviral and Anti-inflammatory Activity: NF-κB Pathway

The antiviral activity of this compound, particularly against influenza viruses, is thought to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antineoplastic Activity: MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that has been implicated in the antineoplastic effects of Taurolidine and its metabolites.

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a structurally simple yet biologically significant molecule. While a complete experimental structural dataset is not yet available, this guide provides a comprehensive overview based on existing knowledge and theoretical predictions. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on this compound and related compounds. Further experimental work is warranted to fully elucidate the precise structural details and molecular mechanisms of this promising therapeutic agent.

In Vitro Cytotoxicity of Taurultam on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Taurultam and its parent compound, Taurolidine (B130013), on various cancer cell lines. This compound exists in equilibrium with Taurolidine in aqueous solutions and is considered to play a crucial role in its mechanism of action.[1] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a valuable resource for the scientific community.

Quantitative Cytotoxicity Data

The cytotoxic effects of Taurolidine, the precursor to this compound, have been evaluated across a range of human cancer cell lines. The data reveals a dose- and time-dependent inhibition of cell proliferation and induction of cell death, primarily through apoptosis and necrosis. The half-maximal inhibitory concentration (IC50) values and the percentage of viable cells following treatment are summarized below.

| Cell Line | Cancer Type | Compound | Concentration | Incubation Time | Effect | Reference |

| HT-29 | Colon Carcinoma | Taurolidine | 250 µM | 24 h | 66.2% ± 5.6% viable cells | [2] |

| Chang Liver | Liver Cancer | Taurolidine | 250 µM | 24 h | 33.2% ± 1.0% viable cells | [2] |

| HT1080 | Fibrosarcoma | Taurolidine | 100 µM | 24 h | 26.8% ± 3.7% viable cells | [2] |

| AsPC-1 | Pancreatic Cancer | Taurolidine | 1000 µM | 24 h | 36.8% ± 5.2% viable cells | [2] |

| BxPC-3 | Pancreatic Cancer | Taurolidine | 1000 µM | 24 h | 25.7% ± 4.3% viable cells | [2] |

| PA-1 | Ovarian Tumor | Taurolidine | 9.6 - 34.2 µM | 3 days | IC50 range | [3] |

| SKOV-3 | Ovarian Tumor | Taurolidine | 9.6 - 34.2 µM | 3 days | IC50 range | [3] |

| DHD/K12/TRb | Rat Metastatic Colorectal Tumor | Taurolidine | 25 µg/ml | - | 4-fold decrease in proliferation | [4] |

| SK-N-BE(2)-M17 | Neuroblastoma | Taurolidine | 100, 250, 500 µM | 12, 24, 48 h | Inhibition of cell growth | [5] |

| SK-N-SH | Neuroblastoma | Taurolidine | 100, 250, 500 µM | 12, 24, 48 h | Inhibition of cell growth | [5] |

| BT-20 | Triple Negative Breast Cancer | OTD | 200 µM | 24 h | >25% cell death | [1] |

| MDA-MB-231 | Triple Negative Breast Cancer | OTD | 200 µM | 24 h | >50% cell death | [1] |

*OTD (1,4,5-Oxathiazinane-4,4-dioxide) is a novel antineoplastic agent related to this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of this compound and its related compounds.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6][7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Taurolidine, or OTD) and a vehicle control.[1]

-

Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[6][7]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-